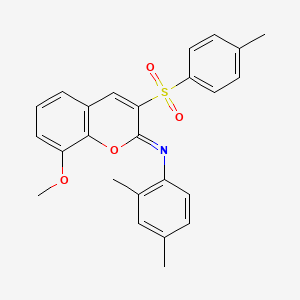

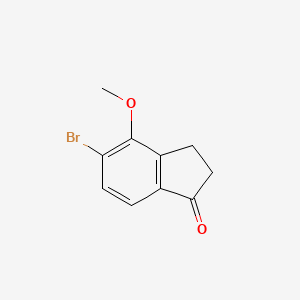

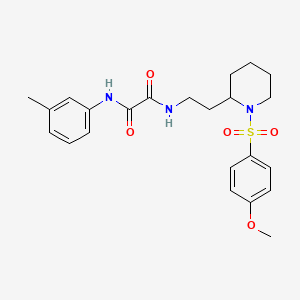

(Z)-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)-2,4-dimethylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)-2,4-dimethylaniline is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in scientific research for its potential use as a therapeutic agent.

Applications De Recherche Scientifique

Rhodamine-Based Dual Chemosensor

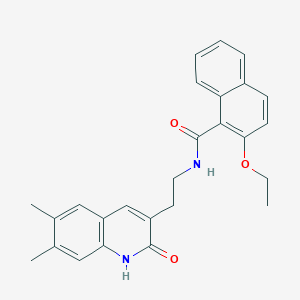

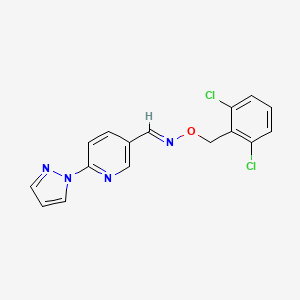

A study by Roy et al. (2019) reports on a rhodamine-based compound that acts as a fluorescent dual sensor for Zn2+ and Al3+ ions, demonstrating the utility of chromene derivatives in the development of sensitive and selective probes for metal ions. The unique property of well-separated excitation and emission wavelengths makes this compound particularly useful for biological and environmental monitoring applications (Roy et al., 2019).

Construction of Functionalized 4H-Chromenes

Li et al. (2012) developed a method for constructing densely functionalized 4H-chromenes via three-component reactions catalyzed by L-proline, highlighting the versatility of chromene derivatives in organic synthesis. This method provides access to a variety of substituted 4H-chromene derivatives, which are valuable intermediates in pharmaceutical and material science research (Li et al., 2012).

Novel Photosynthesis of Chromene Derivatives

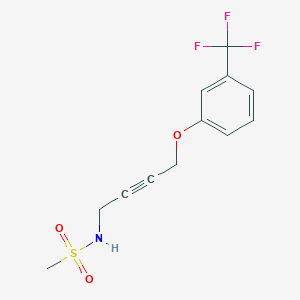

Chalabi and Fadhil (2020) described the photosynthesis of 4-(5,7-dichloro-8aH-chromen-2-yl)-N,N-dimethylaniline from its chalcone isomer, illustrating a novel approach to chromene synthesis. This process involves the irradiation of a chalcone precursor to yield the chromene derivative, which could have implications for the synthesis of complex organic molecules with potential applications in drug development and material science (Chalabi & Fadhil, 2020).

Methoxycarbonylation of Aromatic Diamine

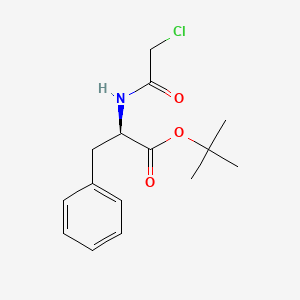

Baba et al. (2005) explored the methoxycarbonylation of aromatic diamines with dimethyl carbonate using a zinc acetate catalyst, producing dicarbamates. This research demonstrates the use of chromene derivatives in the synthesis of carbamate compounds, which are important in various industrial applications including pharmaceuticals and polymers (Baba et al., 2005).

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4S/c1-16-8-11-20(12-9-16)31(27,28)23-15-19-6-5-7-22(29-4)24(19)30-25(23)26-21-13-10-17(2)14-18(21)3/h5-15H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWMVLZLMWKFRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=C(C=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid](/img/structure/B2542735.png)

![N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2542755.png)

![7-bromo-9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2542756.png)